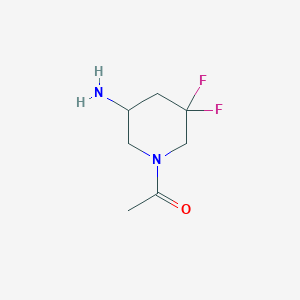
1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C7H12F2N2O and a molecular weight of 178.18 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and a piperidine ring, making it a valuable intermediate in various chemical syntheses and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one typically involves the reaction of 3,3-difluoropiperidine with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and fluorine atoms can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-(4,4-difluoropiperidin-1-yl)ethanone: This compound has a similar structure but differs in the position of the fluorine atoms.
2-(3,3-difluoropiperidin-1-yl)ethan-1-ol hydrochloride: Another similar compound with a hydroxyl group instead of an amino group.
Uniqueness
1-(5-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both an amino group and two fluorine atoms in the piperidine ring makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C7H12F2N2O |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
1-(5-amino-3,3-difluoropiperidin-1-yl)ethanone |
InChI |
InChI=1S/C7H12F2N2O/c1-5(12)11-3-6(10)2-7(8,9)4-11/h6H,2-4,10H2,1H3 |
Clé InChI |
UKCLFNIUICOOQY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC(CC(C1)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(2-nitrophenyl)-1-{N'-[(2E)-5,5,5-trifluoro-4-oxopentan-2-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13059991.png)
![{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid](/img/structure/B13059992.png)
![5-Amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13059995.png)
![3,4-Dimethyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13059996.png)
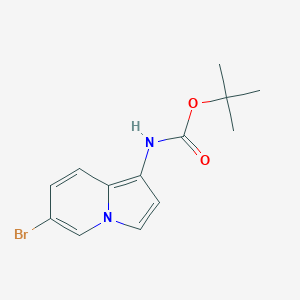
![(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene](/img/structure/B13060005.png)
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino cyclopropanecarboxylate](/img/structure/B13060013.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid](/img/structure/B13060015.png)
![2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13060028.png)
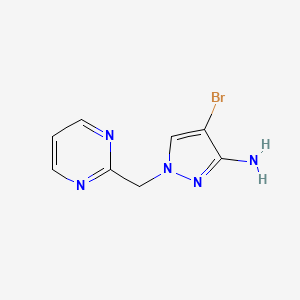
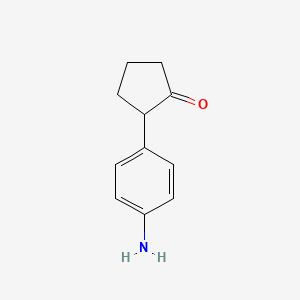
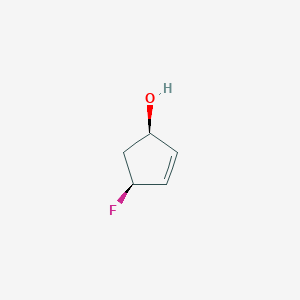
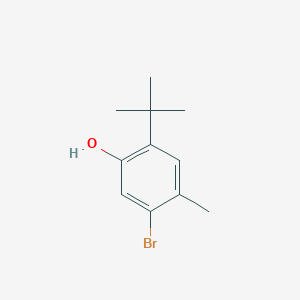
![2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate](/img/structure/B13060065.png)
